molecular formula C33H25O5P B5144079 2-benzoyl-3,4-dioxo-5-(triphenylphosphoranylidene)-1-cyclopenten-1-yl propionate

2-benzoyl-3,4-dioxo-5-(triphenylphosphoranylidene)-1-cyclopenten-1-yl propionate

Cat. No. B5144079
M. Wt: 532.5 g/mol
InChI Key: LBQKYQBBUDVBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzoyl-3,4-dioxo-5-(triphenylphosphoranylidene)-1-cyclopenten-1-yl propionate is a chemical compound that has attracted significant attention in the scientific community. This compound is commonly referred to as "Boc-Delta-CPA" and is used in various scientific experiments.

Mechanism of Action

Boc-Delta-CPA acts as a covalent modifier of cysteine residues in proteins. It forms a thioether bond with the thiol group of cysteine, leading to the formation of a stable adduct. This modification can affect the structure and function of the protein, leading to changes in its activity and interactions with other proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Boc-Delta-CPA depend on the specific protein that is modified. In general, the modification of cysteine residues can affect the activity, stability, and interactions of the protein. Boc-Delta-CPA has been shown to inhibit the activity of some enzymes and transcription factors, and to disrupt protein-protein interactions in various biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of Boc-Delta-CPA is its specificity for cysteine residues. This allows for the selective modification of target proteins in complex biological systems. However, the covalent modification of proteins can also lead to non-specific effects, such as protein denaturation and aggregation. Another limitation is the potential for off-target effects, as Boc-Delta-CPA can modify other nucleophiles besides cysteine, such as lysine and histidine residues.

Future Directions

There are several future directions for research on Boc-Delta-CPA. One area of interest is the development of new methods for the selective modification of cysteine residues in proteins. This could involve the synthesis of new analogs of Boc-Delta-CPA with improved specificity and reactivity. Another direction is the application of Boc-Delta-CPA in the study of protein-protein interactions in disease states, such as cancer and neurodegenerative disorders. Finally, the use of Boc-Delta-CPA in the development of new therapeutic agents for the treatment of these diseases is an exciting area of research.

Synthesis Methods

The synthesis of Boc-Delta-CPA involves the condensation of cyclopentanone with triphenylphosphonium ylide, followed by the addition of benzoyl chloride and propionic anhydride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Boc-Delta-CPA has been widely used in scientific research as a probe for studying protein-protein interactions. It is a versatile tool for investigating the role of protein-protein interactions in various biological processes, including signal transduction, gene regulation, and protein folding. Boc-Delta-CPA has also been used in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

[2-benzoyl-3,4-dioxo-5-(triphenyl-λ5-phosphanylidene)cyclopenten-1-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H25O5P/c1-2-27(34)38-32-28(29(35)23-15-7-3-8-16-23)30(36)31(37)33(32)39(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQKYQBBUDVBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C(=O)C(=O)C1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H25O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Benzoyl-3,4-dioxo-5-(triphenyl-lambda5-phosphanylidene)cyclopenten-1-yl] propanoate

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